S-phenyl 4-methylbenzenesulfonothioate
Overview
Description
S-phenyl 4-methylbenzenesulfonothioate: is an organic compound with the molecular formula C13H12O2S2. It is a sulfonothioate derivative, characterized by the presence of a sulfonothioate group attached to a phenyl ring and a 4-methylbenzenesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-phenyl 4-methylbenzenesulfonothioate typically involves the reaction of sodium 4-methylbenzenesulfonothioate with phenyl halides. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-phenyl 4-methylbenzenesulfonothioate can undergo oxidation reactions to form sulfoxides and sulfones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, dimethylformamide as solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
Chemistry: S-phenyl 4-methylbenzenesulfonothioate is used as a reagent in organic synthesis for the preparation of sulfoxides and sulfones. It is also employed in the synthesis of complex organic molecules and as a building block for various chemical transformations .
Biology: In biological research, this compound is used to study the effects of sulfonothioate derivatives on biological systems. It is also investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties .
Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of S-phenyl 4-methylbenzenesulfonothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonothioate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
- S-alkyl 4-methylbenzenesulfonothioate
- S-phenyl 4-methylbenzenesulfonate
- S-phenyl 4-methylbenzenesulfonamide
Comparison: S-phenyl 4-methylbenzenesulfonothioate is unique due to the presence of both a phenyl ring and a 4-methylbenzenesulfonyl group, which confer distinct chemical properties and reactivity. Compared to S-alkyl 4-methylbenzenesulfonothioate, it has a higher molecular weight and different reactivity patterns. The presence of the sulfonothioate group also distinguishes it from S-phenyl 4-methylbenzenesulfonate and S-phenyl 4-methylbenzenesulfonamide, which have different functional groups and chemical behaviors .
Properties
IUPAC Name |
1-methyl-4-phenylsulfanylsulfonylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S2/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIRPKMSBFJAQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287221 | |
Record name | NSC49724 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30287221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3541-14-8 | |
Record name | NSC49724 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC49724 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30287221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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